4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide
Description
This compound features a triazoloquinazolin core fused with a 3-fluorophenyl group and a benzenesulfonamide moiety connected via an ethylamino linker. The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (CAIs), while the triazoloquinazolin scaffold may confer selectivity for kinase or enzyme targets.
Properties
IUPAC Name |
4-[2-[[3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O2S/c24-17-5-3-4-16(14-17)21-23-27-22(19-6-1-2-7-20(19)30(23)29-28-21)26-13-12-15-8-10-18(11-9-15)33(25,31)32/h1-11,14H,12-13H2,(H,26,27)(H2,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTUYXXJPMNDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)F)NCCC5=CC=C(C=C5)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities.
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological activities. The presence of the triazole ring in the structure may contribute to its ability to form specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit antiproliferative activities against certain cancer cell lines, suggesting that this compound may also have potential anticancer effects.
Biological Activity
The compound 4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide belongs to a class of biologically active compounds known for their diverse pharmacological profiles. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17FN6O2S
- Molecular Weight : 396.43 g/mol
This compound features a triazole and quinazoline core, which are known for their significant biological activities.
Biological Activity Overview
Numerous studies have highlighted the biological activities associated with triazole and quinazoline derivatives. The following sections summarize the key findings related to the compound's biological activity.
Anticancer Activity
Research indicates that compounds with triazole and quinazoline moieties exhibit significant anticancer properties:
- Mechanism of Action : The compound inhibits specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can block signaling pathways that promote cell growth and survival .
- Case Studies : In vitro studies demonstrated that derivatives of quinazoline showed IC50 values as low as 0.15 µM against various cancer cell lines, including HL-60 (human leukemia) and MCF7 (breast cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HL-60 | 0.15 |
| Quinazoline Derivative B | MCF7 | 0.20 |
| Target Compound | Various | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial : Compounds in this class have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal : Quinazoline derivatives have demonstrated antifungal activity against strains like Candida albicans, with MIC values significantly lower than standard antifungal agents .
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | S. aureus | 0.125 |
| Antifungal | C. albicans | 0.5 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances the potency of the compound against cancer cells .
- Sulfonamide Group : The sulfonamide moiety contributes to its inhibitory effects on carbonic anhydrase and other enzymes, which are critical in various therapeutic contexts .
Comparison with Similar Compounds
Triazoloquinazolin Derivatives
2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one () shares the triazoloquinazolin core but lacks the sulfonamide group and ethylamino linker. Its planar fused-ring system facilitates intermolecular N–H···O hydrogen bonding, influencing crystallinity and solubility. In contrast, the target compound’s ethylamino linker introduces conformational flexibility, which may enhance binding to less rigid biological targets .
Sulfonamide-Containing Analogs
SC-558 analogs (1a-f) () feature a benzenesulfonamide group with variable substituents (e.g., CH₃, OCH₃, Br). Unlike the target compound, these lack the triazoloquinazolin system, instead incorporating a dihydroquinazolin scaffold. Substituent effects in 1a-f influence potency; for example, electron-withdrawing groups (Cl, Br) enhance enzyme inhibition, while the 3-fluorophenyl group in the target compound balances electronic and steric effects .
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides () replace the triazoloquinazolin with a pyrazoline ring. These compounds exhibit CA inhibition (e.g., Ki values < 100 nM) and cytotoxicity, suggesting that heterocycle choice critically modulates bioactivity. The triazoloquinazolin system may offer superior metabolic stability compared to pyrazoline .
Triazolopyrimidine Derivatives
Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl oxyacetyl hydrazones () demonstrate herbicidal and fungicidal activities. Chirality in these derivatives enhances activity, implying that stereochemical features in the target compound’s ethylamino linker could similarly influence efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
